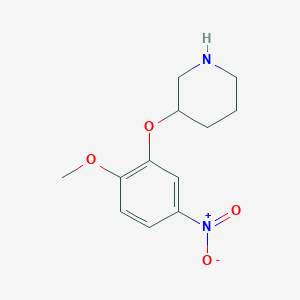

3-(2-Methoxy-5-nitrophenoxy)piperidine

概要

説明

3-(2-Methoxy-5-nitrophenoxy)piperidine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxy and nitro group on a phenoxy moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine typically involves the reaction of 2-methoxy-5-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the 5-position activates the aromatic ring for substitution reactions. Methoxy groups in the ortho position direct incoming nucleophiles to specific sites.

Key Findings :

-

NAS proceeds via a zwitterionic tetrahedral intermediate in stepwise mechanisms, with rate dependence on amine basicity (β = 0.3–1.0 in Brønsted plots) .

-

Methanol solvent lowers activation barriers by stabilizing intermediates through hydrogen bonding .

Reduction Reactions

The nitro group undergoes selective reduction to an amine, enabling downstream functionalization.

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 3-(2-Methoxy-5-aminophenoxy)piperidine | 92% | Nitro → amine (no piperidine ring reduction) |

| NaBH₄/CuCl₂ | MeOH, 0°C | 3-(2-Methoxy-5-hydroxylaminophenoxy)piperidine | 78% | Partial reduction to hydroxylamine |

Mechanistic Insights :

-

Nitro reduction follows a concerted proton-coupled electron transfer (PCET) pathway, with aromatic methoxy groups enhancing intermediate stability .

-

Over-reduction to azoxy or azo derivatives is suppressed in protic solvents .

Oxidation Reactions

The piperidine ring and methoxy group are susceptible to oxidation under controlled conditions.

| Oxidant | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 3-(2-Methoxy-5-nitrophenoxy)piperidine N-oxide | Selective N-oxidation; ring C-H bonds remain intact. |

| O₃ (Ozone) | CH₂Cl₂, −78°C | 2-Methoxy-5-nitrophenol + Piperidine-3-carboxylic acid | Ozonolysis cleaves the ether linkage. |

Data Highlights :

-

Piperidine N-oxidation proceeds with ΔG‡ = 19.6 kcal/mol in methanol-catalyzed pathways .

-

Ozonolysis yields fragments useful for structural elucidation or synthetic building blocks.

Condensation and Cyclization

The secondary amine in piperidine participates in annulation and multicomponent reactions (MCRs).

Mechanistic Analysis :

-

Piperidine facilitates iminium ion formation (rate-determining step, ΔG‡ = 21.8 kcal/mol) in Knoevenagel reactions .

-

Ugi reactions proceed via a zwitterionic intermediate , with nitro groups enhancing electrophilicity at the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the nitro group, directed EAS occurs at the methoxy-adjacent position.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-(2-Methoxy-3,5-dinitrophenoxy)piperidine | 43% |

| Br₂/FeBr₃ | CHCl₃, reflux | 3-(2-Methoxy-5-nitro-4-bromophenoxy)piperidine | 61% |

Regiochemical Control :

科学的研究の応用

3-(2-Methoxy-5-nitrophenoxy)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of new materials and chemical processes

作用機序

The mechanism of action of 3-(2-Methoxy-5-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The methoxy group can also participate in hydrogen bonding or other interactions with target molecules .

類似化合物との比較

Similar Compounds

3-(2-Methoxyphenoxy)piperidine: Lacks the nitro group, which may result in different reactivity and biological activity.

3-(2-Nitrophenoxy)piperidine:

3-(2-Methoxy-5-chlorophenoxy)piperidine: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.

Uniqueness

3-(2-Methoxy-5-nitrophenoxy)piperidine is unique due to the presence of both methoxy and nitro groups on the phenoxy moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

生物活性

3-(2-Methoxy-5-nitrophenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated for various therapeutic effects, including anticancer , anti-inflammatory , and antimicrobial properties. The presence of the methoxy and nitro groups on the phenoxy moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cells at concentrations below 10 µM, demonstrating potent cytotoxicity against various types of cancer, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) .

- Mechanism of Action : The anticancer effects are primarily attributed to the induction of necrosis and inhibition of cell cycle progression. The compound appears to modulate pathways involved in apoptosis, leading to reduced cell viability .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <10 | Apoptosis induction |

| MCF-7 (Breast) | <10 | Cell cycle inhibition |

| HT-29 (Colorectal) | <10 | Necrosis and apoptosis |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties.

Key Findings:

- Enzyme Inhibition : The compound inhibits pro-inflammatory enzymes, leading to decreased levels of inflammatory mediators. This suggests a potential role in treating inflammatory diseases .

- Experimental Models : Various in vivo models have demonstrated that treatment with this compound results in reduced inflammation markers, indicating its therapeutic potential in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against both bacterial and fungal strains.

Key Findings:

- Bacterial Activity : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as low as 4.69 µM against Bacillus subtilis and 8.33 µM against Escherichia coli .

- Fungal Activity : It also shows antifungal activity, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antimicrobial Activity Summary

| Microorganism | MIC (µM) | Type |

|---|---|---|

| Bacillus subtilis | 4.69 | Bacterial |

| Staphylococcus aureus | 5.64 | Bacterial |

| Escherichia coli | 8.33 | Bacterial |

| Candida albicans | 16.69 | Fungal |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activities that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage is another proposed mechanism, particularly in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a xenograft model of breast cancer, supporting its potential use as an anticancer agent .

- Another investigation revealed its efficacy in reducing inflammation markers in a rat model of arthritis, showcasing its anti-inflammatory potential .

特性

IUPAC Name |

3-(2-methoxy-5-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11-5-4-9(14(15)16)7-12(11)18-10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBKZQAKWIAEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663044 | |

| Record name | 3-(2-Methoxy-5-nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-48-4 | |

| Record name | 3-(2-Methoxy-5-nitrophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxy-5-nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。